molecular formula C6H6IN5 B1529650 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 862729-12-2

4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B1529650
CAS No.: 862729-12-2
M. Wt: 275.05 g/mol
InChI Key: XDRBSXBQEOQZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.21 (s, 1H, H-5 pyrimidine)
  • δ 6.95 (s, 2H, NH₂)
  • δ 3.92 (s, 3H, CH₃).

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 158.9 (C-4), 152.3 (C-2 pyrimidine), 141.7 (C-3 pyrazole), 109.5 (C-5 pyrimidine).
  • Iodine’s inductive effect deshields adjacent carbons (C-3: δ 95.4).

Infrared (IR) Absorption Profile

  • N–H stretch : 3350–3300 cm⁻¹ (amino group).
  • C–I stretch : 500–550 cm⁻¹.
  • Aromatic C=C/C=N : 1600–1500 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

  • Molecular ion : m/z 275.05 [M+H]⁺.
  • Major fragments:
    • m/z 148.03 [M+H–I]⁺ (loss of iodine)
    • m/z 131.02 [C₅H₅N₅]⁺ (pyrazolo[3,4-d]pyrimidine core).

Tautomeric and Conformational Stability

The compound exhibits amino-imino tautomerism , with the amino form (NH₂ at C-4) predominant in solution. Key stability factors:

  • Resonance effects : The amino group stabilizes the pyrimidine ring via conjugation.
  • Steric hindrance : The methyl group at N-1 restricts rotation, favoring a single conformer.

Computational studies (DFT/B3LYP) predict a planar equilibrium geometry with minimal energy differences (<5 kJ/mol) between tautomers.

Properties

IUPAC Name

3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRBSXBQEOQZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves:

  • Construction of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of the amino group at the 4-position.
  • Iodination at the 3-position.
  • Methylation at the N-1 position.

These steps can be performed sequentially or in a convergent manner depending on the starting materials and reagents.

Core Pyrazolo[3,4-d]pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine skeleton is often synthesized by condensation reactions involving hydrazines and pyrimidine precursors or by cyclization reactions of appropriately substituted precursors.

  • For example, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives have been synthesized by reacting pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents under phase transfer catalysis in solvents like DMF at room temperature.

Methylation at N-1 Position

Methylation at the N-1 nitrogen is commonly achieved by alkylation using methyl iodide (CH3I) in the presence of a base or phase transfer catalyst.

  • Reaction conditions: Room temperature, DMF solvent, liquid-solid phase transfer catalysis.
  • This method yields 1-methylated pyrazolo[3,4-d]pyrimidine derivatives with good relative yields.

Iodination at the 3-Position

Selective iodination at the 3-position of the pyrazolo[3,4-d]pyrimidine ring is a critical step to obtain the 3-iodo derivative.

  • Iodination can be carried out using iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
  • The reaction is typically performed under mild conditions to avoid over-iodination or side reactions.
  • Solvents such as acetonitrile or dichloromethane are preferred.
  • Bases may be used to control the reaction pH and enhance selectivity.
  • The iodination step is often performed after methylation to protect the N-1 position and improve regioselectivity.

Introduction of the 4-Amino Group

The amino group at the 4-position is introduced either by:

  • Direct amination of a 4-chloro or 4-halo precursor via nucleophilic substitution with ammonia or amine sources.
  • Reduction of a nitro group at the 4-position if starting from a 4-nitro derivative.

This step typically requires:

  • Elevated temperatures (reflux conditions).
  • Solvents such as ethanol, methanol, or water.
  • Bases or acid catalysts depending on the substitution mechanism.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazolo[3,4-d]pyrimidine core synthesis Cyclization/condensation of precursors Formation of pyrazolo[3,4-d]pyrimidin-4-ol or halo derivatives
2 N-1 Methylation Methyl iodide, DMF, phase transfer catalyst, RT 1-Methylated pyrazolo[3,4-d]pyrimidine
3 Iodination at 3-position ICl or NIS, acetonitrile or DCM, base, mild temp 3-Iodo substitution
4 Amination at 4-position NH3 or amine source, reflux, ethanol/methanol 4-Amino substitution

Notes on Solvents, Bases, and Catalysts

Parameter Common Choices Role/Effect
Solvents DMF, acetonitrile, ethanol, methanol Dissolve reagents, control reaction rates
Bases Alkali hydroxides (NaOH, KOH), amines Deprotonate nucleophiles, facilitate substitution
Catalysts Phase transfer catalysts (e.g., quaternary ammonium salts) Enhance nucleophilicity, improve yields
Halogenating agents Iodine monochloride, N-iodosuccinimide Provide iodine source for selective iodination

Summary Table of Preparation Method Parameters

Step Reagents/Conditions Temperature Solvent Catalyst/Agent Yield Range (%) Notes
Core synthesis Cyclization of precursors Reflux or RT Various None or acid/base catalysts 60-85 Depends on precursors
N-1 Methylation Methyl iodide, phase transfer catalyst Room temp DMF Quaternary ammonium salts 70-90 High regioselectivity
Iodination ICl or NIS Mild (0-25 °C) Acetonitrile Base (e.g., triethylamine) 60-80 Selective iodination
Amination NH3 or amines Reflux Ethanol Base or acid catalyst 65-85 Nucleophilic substitution

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 3 undergoes efficient substitution, enabling diverse derivatization. Key methods include:

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction replaces iodine with aryl or heteroaryl groups using boronic acids.

Reagents/ConditionsProductsYield (%)Catalytic SystemReference
Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C3-Aryl-pyrazolo[3,4-d]pyrimidines60–85Pd(PPh₃)₄

Example:

  • Reaction with phenylboronic acid yields 3-phenyl-4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (85% yield).

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates displacement of iodine with nucleophiles.

Reagents/ConditionsProductsYield (%)NotesReference
Sodium azide (NaN₃), DMF, 100°C3-Azido derivative75Requires Cu(I) catalyst for Staudinger reactions
Potassium cyanide (KCN), DMSO, 120°C3-Cyano derivative68Limited by competing side reactions

Alkylation of the Amino Group

The C4-amino group reacts with alkylating agents to form secondary or tertiary amines.

Reagents/ConditionsProductsYield (%)SolventReference
Methyl iodide, K₂CO₃, DMF, RT4-(Methylamino)-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine90Phase-transfer catalysis
Propargyl bromide, NaH, THF, 0°C4-(Propargylamino) derivative82Regioselective at amino group

Protection/Deprotection Strategies

The amino group is protected to prevent unwanted side reactions during multi-step syntheses.

Reagents/ConditionsProtective GroupDeprotection MethodReference
Boc₂O (tert-butyl dicarbonate), DMAP, CH₂Cl₂Boc (tert-butoxycarbonyl)TFA/CH₂Cl₂ (1:1)
Fmoc-Cl, NaHCO₃, DMFFmoc (Fluorenylmethyloxycarbonyl)Piperidine/DMF (20% v/v)

Heterocyclization Reactions

The pyrazolopyrimidine scaffold participates in ring-forming reactions to generate fused heterocycles.

Reagents/ConditionsProductsYield (%)MechanismReference
POCl₃, reflux4-Chloro-pyrazolo[3,4-d]pyrimidine78Phosphoryl chloride-mediated chlorination
NH(SiMe₃)₂, DMF, 60°CPyrazolo[3,4-d]pyrimidin-4-amine derivatives91Desilylation and cyclization

Key Mechanistic Insights

  • Suzuki Coupling : Proceeds via oxidative addition of Pd(0) to the C–I bond, followed by transmetallation and reductive elimination .

  • Nucleophilic Substitution : Enhanced by electron-withdrawing effects of the pyrimidine ring, favoring aromatic SNAr mechanisms.

  • Alkylation : Base-mediated deprotonation of the amino group increases nucleophilicity, enabling attack on alkyl halides .

This reactivity profile establishes 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine as a critical intermediate for developing kinase inhibitors and bioactive heterocycles.

Scientific Research Applications

Biological Activities

Research indicates that 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine exhibits several pharmacological activities:

  • Anticancer Activity : Studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer progression. The compound's structural similarity to known kinase inhibitors suggests potential as an anticancer agent.
  • Antiviral Properties : Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated antiviral activity against various viruses, indicating that this compound may also possess similar properties.
  • Neuroprotective Effects : Preliminary studies suggest that compounds in this class may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

Applications in Medicinal Chemistry

The unique structure of this compound allows for various modifications to enhance its biological activity:

Drug Development

The compound serves as a scaffold for developing new drugs targeting specific diseases, particularly cancers and viral infections. Its ability to be modified at different positions makes it versatile for drug design.

Biochemical Research

Due to its potential inhibitory effects on kinases, researchers utilize this compound in biochemical assays to study kinase activity and signaling pathways.

Structure-Activity Relationship (SAR) Studies

The compound is valuable for SAR studies aimed at understanding the relationship between chemical structure and biological activity. This can lead to the optimization of lead compounds for better efficacy and selectivity.

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Study BAntiviral ActivityShowed effectiveness against a range of viral strains in cell cultures.
Study CNeuroprotectionIndicated reduced neuronal cell death in models of oxidative stress.

Mechanism of Action

The mechanism by which 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula MW (g/mol) Key Biological Activity/Application References
4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-Me, 3-I, 4-NH₂ C₆H₆IN₅ 275.05 Kinase inhibition, nucleoside precursor
PP1 (Pyrazolo-pyrimidine) 1-Ph, 3-CF₃, 4-NH₂ C₁₂H₁₀F₃N₅ 281.23 RET kinase inhibition (IC₅₀ = 80 nM)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine 1-Thienopyrimidine, 3-Ph C₁₆H₁₀N₆S 318.35 Anticancer, antiviral
4-Amino-1-β-D-ribofuranosyl pyrazolo[3,4-d]pyrimidine (APPR) 1-Ribose, 4-NH₂ C₁₀H₁₂N₅O₄ 283.24 Cytostatic activity (L1210 cells)
4-Amino-3-carboxamido-1-β-D-ribofuranosyl pyrazolo[3,4-d]pyrimidine (APPCR) 1-Ribose, 3-CONH₂, 4-NH₂ C₁₁H₁₃N₆O₅ 327.26 Cytocidal activity (L1210 cells)
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-iPr, 3-I, 4-NH₂ C₈H₁₁IN₅ 303.11 Kinase inhibitor candidate
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-NH₂, 6-Cl C₅H₄ClN₅ 177.57 Antimicrobial, anti-inflammatory

Substituent Effects on Bioactivity

  • Iodine vs. Chlorine : The 3-iodo substituent in the target compound enhances halogen bonding in kinase active sites, improving target affinity compared to 3-chloro analogs (e.g., 6-chloro derivatives in ). However, chloro-substituted derivatives exhibit broader antimicrobial activity .
  • Methyl Group Stability : The 1-methyl group in the target compound reduces metabolic dealkylation rates compared to 1-phenyl (PP1) or 1-ribose (APPR) derivatives, enhancing pharmacokinetic stability .
  • Amino vs. Carboxamido Groups: APPCR’s 3-carboxamido group confers cytocidal effects, whereas APPR’s 3-H substituent results in cytostatic activity, highlighting the role of electron-withdrawing groups in cytotoxicity .

Biological Activity

4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine (CAS No. 151266-23-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

PropertyValue
Molecular FormulaC6_6H6_6IN5_5
Molecular Weight (g/mol)261.03
Purity>98%
AppearanceWhite to light yellow powder
SensitivityLight sensitive

Research indicates that this compound acts primarily as an epidermal growth factor receptor (EGFR) inhibitor. The structural similarity of this compound to ATP allows it to compete with ATP binding at the active site of EGFR, thus inhibiting its kinase activity. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells.

Anticancer Properties

A study published in Molecules reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). Notably, compound 12b demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant, indicating its potential effectiveness in treating resistant forms of cancer .

Apoptosis Induction

Flow cytometric analyses revealed that this compound induces apoptosis through the upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2. This shift in the BAX/Bcl-2 ratio (8.8-fold increase) suggests a robust mechanism for promoting programmed cell death in tumor cells .

Study 1: Inhibition of EGFR

In vitro studies showed that compounds derived from pyrazolo[3,4-d]pyrimidine effectively inhibited EGFR-mediated signaling pathways. For instance, compound 12b not only inhibited cell proliferation but also caused cell cycle arrest at the S and G2/M phases, demonstrating its dual role in both preventing cell division and inducing apoptosis .

Study 2: Dual Inhibition

Another study highlighted a novel class of phenylpyrazolo[3,4-d]pyrimidines that exhibited dual inhibition against both EGFR and vascular endothelial growth factor receptor (VEGFR). The most potent compound exhibited IC50 values of 0.3 µM for EGFR and 7.60 µM for VEGFR2, showcasing its potential in targeting multiple pathways involved in tumor growth and angiogenesis .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound derivatives:

CompoundTargetIC50 (µM)EffectReference
12b EGFR WT0.016Anti-proliferative
12b EGFR T790M0.236Apoptosis induction
5i Dual (EGFR/VEGFR)0.3/7.60Tumor growth inhibition

Q & A

Q. What are the common synthetic routes for preparing 4-amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

Synthesis typically involves condensation reactions between pyrazolo[3,4-d]pyrimidine precursors and iodinating agents. Key steps include:

  • Alkylation/Iodination : Reacting pyrazolo[3,4-d]pyrimidine intermediates (e.g., compound 5 in ) with alkyl halides or iodine sources under dry acetonitrile or dichloromethane.
  • Purification : Recrystallization from solvents like acetonitrile or methanol to isolate pure products .
  • Microwave-assisted synthesis : For faster reaction kinetics, as demonstrated in related pyrazolo[3,4-d]pyrimidine derivatives (e.g., 3,4-diamino analogs) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Critical for confirming substitution patterns (e.g., methyl group at N1 and iodine at C3). Chemical shifts for aromatic protons and carbons are analyzed to verify regiochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3400 cm⁻¹ and C-I bonds at ~500 cm⁻¹) .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N percentages .

Q. How does the iodine substituent influence the compound’s reactivity?

The 3-iodo group serves as a reactive handle for:

  • Cross-coupling reactions : Suzuki or Sonogashira couplings to introduce aryl/alkynyl groups .
  • Nucleophilic substitution : Replacement with amines or thiols to diversify functionality .

Advanced Research Questions

Q. How can conflicting spectroscopic data for pyrazolo[3,4-d]pyrimidine derivatives be resolved?

Discrepancies in NMR or IR data (e.g., shifts due to solvent effects or tautomerism) require:

  • Multi-technique validation : Cross-checking with high-resolution mass spectrometry (HRMS) or X-ray crystallography .
  • Computational modeling : Comparing experimental shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize yield in large-scale synthesis of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
  • Catalysis : Triethylamine or Pd catalysts improve iodination/cross-coupling kinetics .
  • Microwave irradiation : Reduces reaction time from hours to minutes in solvent-free conditions .

Q. How does the methyl group at N1 affect the compound’s pharmacological profile?

The N1-methyl group:

  • Modulates lipophilicity : Impacts membrane permeability and bioavailability.
  • Influences binding affinity : Steric effects may alter interactions with biological targets (e.g., kinase active sites) .
  • Comparative studies : Replace with bulkier groups (e.g., isopropyl) to assess SAR trends .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., Src, EGFR) using fluorescence-based protocols .
  • Cytotoxicity screening : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory models : Measure COX-2 inhibition via ELISA, leveraging structural analogs from .

Q. How can computational methods aid in designing novel derivatives?

  • Docking studies : Predict binding modes with target proteins (e.g., kinases) using AutoDock or Schrödinger .
  • ADMET prediction : Use QikProp or SwissADME to optimize pharmacokinetic properties (e.g., logP, solubility) .

Data Validation & Contradiction Analysis

Q. How should researchers address discrepancies in elemental analysis results?

  • Repeat experiments : Ensure consistent drying and recrystallization protocols .
  • Alternative techniques : Supplement with HRMS to confirm molecular ion peaks .

Q. Why might synthetic yields vary between studies using similar protocols?

  • Impurity profiles : Trace moisture in solvents or reagents can deactivate catalysts .
  • Temperature control : Exothermic reactions may require precise cooling to prevent side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.